1-cyclohexyl-4-(2,4,5-trimethoxybenzyl)piperazine
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Overview
Description
1-cyclohexyl-4-(2,4,5-trimethoxybenzyl)piperazine is a chemical compound with the molecular formula C21H34N2O3. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The compound is characterized by the presence of a cyclohexyl group and a trimethoxybenzyl group attached to the piperazine ring.
Preparation Methods
The synthesis of 1-cyclohexyl-4-(2,4,5-trimethoxybenzyl)piperazine typically involves the reaction of piperazine with 2,4,5-trimethoxybenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The cyclohexyl group can be introduced through a subsequent reaction with cyclohexyl bromide or cyclohexyl chloride under similar conditions .
Chemical Reactions Analysis
1-cyclohexyl-4-(2,4,5-trimethoxybenzyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Scientific Research Applications
1-cyclohexyl-4-(2,4,5-trimethoxybenzyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-cyclohexyl-4-(2,4,5-trimethoxybenzyl)piperazine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1-cyclohexyl-4-(2,4,5-trimethoxybenzyl)piperazine can be compared with other similar compounds, such as:
1-cycloheptyl-4-(2,4,5-trimethoxybenzyl)piperazine: This compound has a heptyl group instead of a cyclohexyl group, which may result in different chemical and biological properties.
1-cyclohexyl-4-(3,4,5-trimethoxybenzyl)piperazine: The position of the methoxy groups on the benzyl ring is different, which can affect the compound’s reactivity and interactions with biological targets.
Properties
IUPAC Name |
1-cyclohexyl-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O3/c1-23-18-14-20(25-3)19(24-2)13-16(18)15-21-9-11-22(12-10-21)17-7-5-4-6-8-17/h13-14,17H,4-12,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJEVEXDPDAIJRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CN2CCN(CC2)C3CCCCC3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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